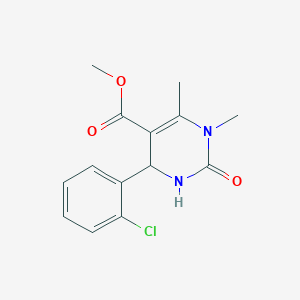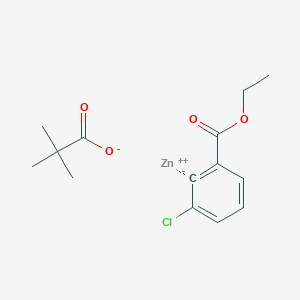
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl 3-chlorobenzene-2-ide-1-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The organic ligands can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzene derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It can also serve as a catalyst in certain reactions .
Biology
In biological research, the compound may be used to study the interactions between metal ions and organic ligands, which can provide insights into metalloprotein functions and enzyme mechanisms .
Medicine
Potential medical applications include the development of new drugs or therapeutic agents that leverage the unique properties of the compound, such as its ability to interact with biological molecules .
Industry
In industry, the compound can be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with other molecules .
作用机制
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination can affect molecular pathways, such as enzyme activity or signal transduction .
相似化合物的比较
Similar Compounds
Zinc acetate: Similar in that it contains zinc and an organic ligand, but differs in the specific ligands and their properties.
Zinc chloride: Another zinc compound with different reactivity and applications.
2,2-Dimethylpropanoic acid derivatives: Compounds with similar organic ligands but without the zinc component.
Uniqueness
The uniqueness of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate lies in its specific combination of zinc with the organic ligands, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
属性
IUPAC Name |
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAXMGSTUYIDPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
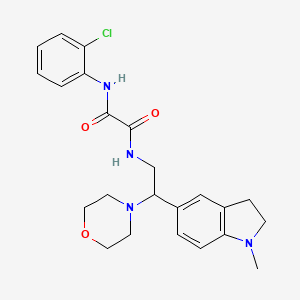
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2685075.png)
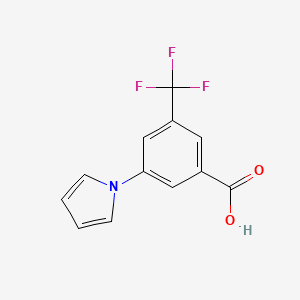
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2685080.png)
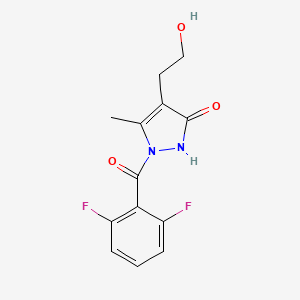
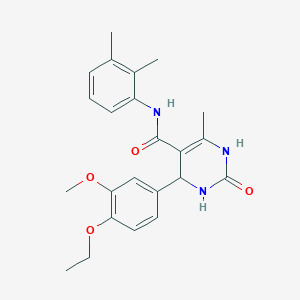

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
![2-(4-Benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2685089.png)
